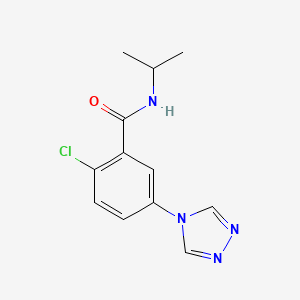
3-chloro-4-ethoxy-N-(3-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-ethoxy-N-(3-nitrophenyl)benzamide, also known as CENB, is a chemical compound that has been widely studied for its potential applications in scientific research. CENB is a benzamide derivative, which means that it contains a benzene ring and an amide functional group. The compound has been synthesized using various methods, and its mechanism of action has been investigated in depth. In
Mécanisme D'action
3-chloro-4-ethoxy-N-(3-nitrophenyl)benzamide exerts its anticancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that plays a critical role in the folding and stabilization of many proteins involved in cell growth and survival. By inhibiting HSP90, this compound disrupts the function of these proteins and leads to cancer cell death. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE may contribute to this compound's potential as a therapeutic agent for neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, this compound has been shown to have anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. This compound has also been shown to have antioxidant effects, protecting cells from oxidative stress and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-4-ethoxy-N-(3-nitrophenyl)benzamide has several advantages as a research tool. The compound is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in cancer therapy and neurodegenerative disease. However, there are also some limitations to using this compound in lab experiments. The compound has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood. Additionally, this compound's mechanism of action is complex and not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-chloro-4-ethoxy-N-(3-nitrophenyl)benzamide. One area of interest is the compound's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to investigate the compound's efficacy and safety in vivo. Another area of interest is the development of this compound analogs with improved pharmacological properties and selectivity for specific targets. Finally, more research is needed to fully understand this compound's mechanism of action and its potential applications in cancer therapy and other disease areas.
Méthodes De Synthèse
3-chloro-4-ethoxy-N-(3-nitrophenyl)benzamide can be synthesized using various methods, including the condensation of 3-nitrobenzoyl chloride with 3-chloro-4-ethoxyaniline in the presence of a base such as triethylamine. Another method involves the reaction of 3-nitrobenzoic acid with 3-chloro-4-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
3-chloro-4-ethoxy-N-(3-nitrophenyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer therapy. The compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-chloro-4-ethoxy-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-2-22-14-7-6-10(8-13(14)16)15(19)17-11-4-3-5-12(9-11)18(20)21/h3-9H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWBHMOLQGHBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromo-2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5721649.png)
![1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5721656.png)
![4-bromobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5721661.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B5721668.png)
![4-[3-(4-ethyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5721673.png)


![N-allyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5721701.png)
![1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5721715.png)
![2-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]phenol](/img/structure/B5721722.png)
![N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5721725.png)